N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea
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Overview
Description
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, including methoxy, thiazole, and carbamothioyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents such as carbodiimides or triazine derivatives.
Functional Group Substitution: The methoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzamide: Shares the benzamide core but lacks the thiazole and carbamothioyl groups.
N-(2-methylpropyl)benzamide: Similar structure but without the methoxy and thiazole groups.
4-(2-methylpropyl)phenylthiazole: Contains the thiazole and phenyl groups but lacks the benzamide core.
Uniqueness
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27N3O3S2 |
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Molecular Weight |
469.6g/mol |
IUPAC Name |
2,6-dimethoxy-N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-14(2)13-16-9-11-17(12-10-16)21-15(3)32-24(25-21)27-23(31)26-22(28)20-18(29-4)7-6-8-19(20)30-5/h6-12,14H,13H2,1-5H3,(H2,25,26,27,28,31) |
InChI Key |
ZDGSINLWPUQTLY-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC)C3=CC=C(C=C3)CC(C)C |
Canonical SMILES |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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